molecular formula C17H13FN2O2 B7816477 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid

4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid

Cat. No.: B7816477
M. Wt: 296.29 g/mol
InChI Key: RLBRROMGLWTZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid is a quinoline-based benzoic acid derivative characterized by a fluorine atom at the 6-position and a methyl group at the 2-position of the quinoline ring. The compound’s structure combines the planar aromatic quinoline system with a benzoic acid moiety, linked via an amino bridge. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group may influence steric interactions with target proteins.

Properties

IUPAC Name

4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBRROMGLWTZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid typically involves the following steps:

  • Formation of 6-Fluoro-2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.

  • Amination Reaction: The 6-Fluoro-2-methylquinoline is then reacted with an appropriate amine, such as 4-aminobenzoic acid, under conditions that promote the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: The quinoline ring can be reduced to form simpler derivatives.

  • Substitution Reactions: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Hydroquinoline derivatives.

  • Substitution Products: Fluorinated quinolines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid has shown potential as a biological probe. Its fluorescence properties can be utilized in imaging and tracking biological processes.

Medicine: This compound has been studied for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, it can be used as a precursor for the synthesis of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • Target Compound: The quinoline core and fluorine substituent likely confer moderate lipophilicity (logP ~3–4), balancing membrane permeability and aqueous solubility.
  • 4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid (): The methoxychromene group introduces a bulky, polar substituent, further improving solubility (logP ~1–2) .

Spectral Properties

  • UV/IR Profiles: The target compound’s quinoline moiety may exhibit λmax ~260–280 nm (similar to quinoline derivatives), distinct from phenylurea-based analogs (λmax ~267–341 nm for dimethylamino-substituted benzoic acids) . IR spectra would show characteristic C=O stretching (~1680 cm⁻¹ for benzoic acid) and N-H bending (~3300 cm⁻¹ for amino groups), consistent with related compounds .

Kinase Inhibition

  • Target Compound: Predicted to inhibit kinases (e.g., CK2) via quinoline’s planar structure interacting with ATP-binding pockets. Potency may rival 4-(4-phenylthiazol-2-ylamino)benzoic acid derivatives, which show IC₅₀ values in the nanomolar range .
  • 4-(4-Phenylthiazol-2-ylamino)benzoic acid (): Acts as a CK2 inhibitor (IC₅₀ = 0.8 µM) with non-ATP competitive binding. The thiazole ring optimizes steric and electronic interactions, a feature the target compound may emulate .

Antimicrobial and Pesticidal Activity

  • 4-[(Phenylcarbamoyl)amino]benzoic acid (): Exhibits pesticidal activity against Spodoptera littoralis (cotton pests), attributed to urea-mediated disruption of insect metabolism .
  • 4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid (): Enhanced activity due to the electron-withdrawing chloro substituent, highlighting the role of halogenation in bioactivity .

Cytotoxicity and Apoptosis

  • 2-Hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (): Induces apoptosis in cancer cells at 10 µM, outperforming ATP-competitive inhibitors like CX-4944. The target compound’s quinoline system may similarly disrupt protein-protein interactions in oncogenic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.